5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole
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Overview
Description
5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole is a heterocyclic compound that combines the structural features of both thiazole and isoxazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The presence of a phenyl group further enhances its potential for diverse chemical reactivity and biological interactions.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure may influence its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may exert multiple effects at the molecular and cellular levels .
Action Environment
The chemical properties of thiazole derivatives, such as their solubility in various solvents , may influence their stability and efficacy under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole typically involves the formation of the thiazole and isoxazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring and the heterocyclic nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and photographic sensitizers.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Isoxazole Derivatives: Compounds such as isoxazole-4-carboxylic acid and isoxazole-5-carboxamide are known for their anti-inflammatory and analgesic properties.
Uniqueness: 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole is unique due to the combination of both thiazole and isoxazole rings, which endows it with a broader spectrum of biological activities and chemical reactivity. This dual functionality makes it a versatile compound in drug design and other applications .
Properties
IUPAC Name |
5-(2-phenyl-1,3-thiazol-5-yl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c1-2-4-9(5-3-1)12-13-8-11(16-12)10-6-7-14-15-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFVPTDWSLJLPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C3=CC=NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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